Product packaging for Methyl cis-11-octadecenoate(Cat. No.:CAS No. 1937-63-9)

Methyl cis-11-octadecenoate

Cat. No.: B155034
CAS No.: 1937-63-9
M. Wt: 296.5 g/mol
InChI Key: PVVODBCDJBGMJL-HJWRWDBZSA-N
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Description

cis-11-Octadecenoic acid methyl ester (C₁₉H₃₆O₂, molecular weight 296.49 g/mol) is a monounsaturated fatty acid methyl ester (FAME) with a double bond at the 11th carbon in the cis configuration. It is also known as methyl cis-vaccenate and is chemically designated as methyl (Z)-octadec-11-enoate (CAS: 1937-63-9) . Structurally, it belongs to the n-7 family of fatty acids, distinguishing it from n-9 isomers like methyl oleate (cis-9-octadecenoate).

This compound is naturally found in plant extracts, microbial lipids, and seed oils. For example, it was identified as a major constituent in rice husk ethyl acetate extracts via GC-MS, where it exhibited significant peak areas compared to momilactones and phenolic acids . It also plays roles in seed germination dynamics, with studies suggesting its accumulation may accelerate seed dormancy release in P. hexandrum . Additionally, it demonstrates antimicrobial, antioxidant, and anti-inflammatory activities, as observed in Commiphora myrrha extracts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O2 B155034 Methyl cis-11-octadecenoate CAS No. 1937-63-9

Properties

IUPAC Name

methyl (Z)-octadec-11-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVODBCDJBGMJL-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285445
Record name cis-11-Octadecenoic acid methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1937-63-9
Record name cis-11-Octadecenoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1937-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-11-Octadecenoic acid methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-octadec-11-enoate
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Preparation Methods

Solvent-Free Systems

Recent studies demonstrate that microwave-assisted transesterification reduces reaction times by 50% while eliminating solvent use. For example, 10-minute microwave irradiation at 300 W achieves 94% yield with sodium methoxide.

Continuous-Flow Reactors

Industrial adoption of tubular reactors enhances heat transfer and mixing, achieving 98% conversion at 100°C with residence times under 30 minutes.

Purification Advances

Short-path distillation under high vacuum (0.001 mbar) isolates cis-11-octadecenoic acid methyl ester with >99% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: cis-11-Octadecenoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nutritional Applications

Cis-11-Octadecenoic acid methyl ester is recognized for its role in nutrition, particularly in the formulation of dietary supplements and functional foods.

Health Benefits

  • Antioxidant Activity : Studies have indicated that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in the body. This is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .
  • Anti-inflammatory Effects : Research suggests that cis-11-octadecenoic acid methyl ester may have anti-inflammatory properties, making it beneficial for conditions characterized by inflammation.

Pharmaceutical Applications

The compound's unique properties have led to its exploration in pharmaceutical formulations.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of various fatty acids, including cis-11-octadecenoic acid methyl ester, against pathogenic bacteria. The results showed significant inhibitory effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential use as a natural preservative or therapeutic agent .

Case Study: Cancer Research

In cancer research, molecular docking studies have demonstrated that cis-11-octadecenoic acid methyl ester can interact with proteins involved in cancer cell proliferation. This opens avenues for developing novel anticancer therapies utilizing fatty acid derivatives .

Industrial Applications

Cis-11-Octadecenoic acid methyl ester is also utilized in various industrial applications due to its chemical stability and functional properties.

Biodiesel Production

As a fatty acid methyl ester, it can be used as a biodiesel component. Its properties contribute to improved fuel quality and performance characteristics compared to traditional biodiesel sources .

Surfactants and Emulsifiers

The compound's amphiphilic nature makes it suitable for use as a surfactant or emulsifier in cosmetic formulations and food products, enhancing texture and stability .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Benefits
NutritionalDietary supplements, functional foodsAntioxidant and anti-inflammatory properties
PharmaceuticalAntimicrobial agents, anticancer therapiesSignificant activity against pathogens; potential drug interactions
IndustrialBiodiesel production, surfactantsImproved fuel quality; enhances product stability

Mechanism of Action

The mechanism of action of cis-11-Octadecenoic acid methyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties of Selected FAMEs
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Retention Time (min)*
cis-11-Octadecenoic acid methyl ester C₁₉H₃₆O₂ 296.49 1937-63-9 23.87
Methyl oleate C₁₉H₃₆O₂ 296.49 112-62-9 24.08
Methyl trans-vaccenate C₁₉H₃₆O₂ 296.49 N/A 24.15
cis-11-Eicosenoic acid methyl ester C₂₁H₄₀O₂ 324.54 N/A 28.25

*Retention times based on ionic liquid GC columns.

Research Findings

  • Chromatographic Separation: Ionic liquid GC columns effectively resolve cis-11-octadecenoate from cis-9 and trans-11 isomers, with retention time differences of 0.21–0.28 min .
  • Biosynthetic Pathways: In E. coli, cis-11-octadecenoate serves as a precursor for cis-13-eicosenoate via elongation, linking C18 and C20 fatty acid metabolism .
  • Functional Roles: In P. hexandrum seeds, cis-11-octadecenoate correlates with accelerated germination, while shorter-chain FAMEs like palmitic acid show inhibitory effects .

Biological Activity

Cis-11-Octadecenoic acid methyl ester, also known as methyl cis-vaccenate, is a fatty acid methyl ester derived from the unsaturated fatty acid cis-11-octadecenoic acid. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of cis-11-octadecenoic acid methyl ester, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Cis-11-Octadecenoic acid methyl ester has the molecular formula C19H36O2C_{19}H_{36}O_2 and a molecular weight of approximately 296.49 g/mol. It is characterized by a long hydrocarbon chain with a double bond in the cis configuration, which influences its biological activity.

1. Antimicrobial Activity

Research has demonstrated that cis-11-octadecenoic acid methyl ester exhibits significant antimicrobial properties against various pathogens. For instance, studies involving extracts from cyanobacteria have shown that this compound contributes to the inhibition of both gram-positive and gram-negative bacteria, as well as yeast strains. The antimicrobial effects are attributed to the disruption of microbial cell membranes and inhibition of enzyme activities essential for microbial survival .

Table 1: Antimicrobial Activity of cis-11-Octadecenoic Acid Methyl Ester

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliStrong
Candida albicansWeak

2. Anti-inflammatory Effects

Cis-11-Octadecenoic acid methyl ester has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various biological models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS methods. Results indicate that cis-11-octadecenoic acid methyl ester can scavenge free radicals effectively, thus protecting cells from oxidative stress and related damage. This property is essential for preventing chronic diseases associated with oxidative stress, such as cancer and cardiovascular diseases .

Case Study 1: Antidiarrheal Activity

A study conducted on the seeds of Acacia nilotica revealed that cis-11-octadecenoic acid methyl ester exhibited significant antidiarrheal activity in animal models. The mechanism was linked to its ability to modulate gastrointestinal motility and reduce fluid secretion in the intestines .

Case Study 2: Seed Dormancy Release

In another investigation focusing on Podophyllum hexandrum, it was found that the accumulation of cis-11-octadecenoic acid methyl ester during seed dormancy release correlated with enhanced germination rates. This suggests a role for this compound in plant physiology, particularly in processes related to seed germination and dormancy breaking .

Research Findings

Recent studies have highlighted the multifaceted roles of cis-11-octadecenoic acid methyl ester across different biological systems:

  • In vitro studies have shown its effectiveness against various cancer cell lines (e.g., HepG2, HCT-116) with IC50 values indicating cytotoxicity at micromolar concentrations .
  • Comparative metabolomic analyses have suggested that unsaturated fatty acids like cis-11-octadecenoic acid may play a critical role in maintaining cellular homeostasis during stress responses .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying cis-11-octadecenoic acid methyl ester in complex biological matrices?

  • Methodology : Gas chromatography with flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS) using polar capillary columns (e.g., Innowax or FAMEWAX 100 M) is optimal. The AOAC 996.06 method is widely adopted, employing internal standards like C23:0 methyl ester for quantification. For structural confirmation, compare retention indices and mass spectra against certified reference materials (e.g., NIST database entries) .

Q. How can researchers distinguish cis-11-octadecenoic acid methyl ester from other monounsaturated fatty acid methyl esters (FAMEs) during analysis?

  • Methodology : Use high-resolution GC with polar stationary phases to resolve positional isomers. For example, cis-11-octadecenoic acid methyl ester (C18:1 cis-11) elutes later than cis-9-octadecenoate (oleate) due to differences in polarity. Cross-validate with synthetic standards and spectral libraries .

Q. What biological activities have been attributed to cis-11-octadecenoic acid methyl ester in plant extracts?

  • Findings : The compound exhibits anti-inflammatory, antimicrobial, and antioxidant properties. In Commiphora myrrha extracts, it synergizes with sesquiterpenes (e.g., curzerene) to inhibit cyclooxygenase (COX) pathways and reduce oxidative stress in vitro. Activity is concentration-dependent, validated via cell-based assays (e.g., LPS-induced macrophage models) .

Advanced Research Questions

Q. What experimental challenges arise when integrating cis-11-octadecenoic acid methyl ester into metabolic profiling studies of plant seeds?

  • Challenges :

  • Isomer Co-elution : Co-elution with cis-9 and trans-11 isomers requires advanced chromatographic optimization (e.g., two-dimensional GC).
  • Matrix Effects : Lipid-rich matrices (e.g., seed endosperm) necessitate solid-phase extraction (SPE) or saponification to isolate FAMEs.
  • Dynamic Range : Low abundance in stratified seeds (e.g., P. hexandrum) demands sensitive detectors (e.g., tandem MS).
    • Solutions : Orthogonal partial least squares-discriminant analysis (OPLS-DA) models and variable importance in projection (VIP) scores can prioritize significant metabolites .

Q. How does the thermodynamic stability of cis-11-octadecenoic acid methyl ester influence its role in lipid bilayer studies?

  • Methodology : Differential scanning calorimetry (DSC) reveals its phase behavior in model membranes. The cis-11 double bond introduces kinks, reducing packing density and lowering transition temperatures compared to saturated analogs. This property is critical for studying membrane fluidity in extremophiles or synthetic liposomes .

Q. What contradictions exist in reported bioactivities of cis-11-octadecenoic acid methyl ester across different plant species?

  • Analysis :

  • Anti-inflammatory Efficacy : In Commiphora myrrha, it synergizes with sesquiterpenes to suppress COX-2, but in Nepenthes khasiana, its high abundance in nectar (55.79% in lid EFNs) correlates with ecological roles (e.g., insect attraction) rather than direct anti-inflammatory action .
  • Extraction Variability : Rice husk extracts show inconsistent yields (0.5–2% relative content) depending on solvent polarity (e.g., ethyl acetate vs. methanol), suggesting species-specific solubility thresholds .

Methodological Best Practices

Q. How to optimize extraction protocols for cis-11-octadecenoic acid methyl ester from lignocellulosic biomass?

  • Protocol :

Solvent Selection : Hydro-methanol (70:30 v/v) maximizes yield from rice husk, while hexane is preferred for lipid-rich tissues .

Derivatization : Transesterify triglycerides with boron trifluoride-methanol (BF3-MeOH) to convert free fatty acids to FAMEs.

Quality Control : Include blanks and spikes of internal standards (e.g., C23:0) to monitor artifactual isomerization .

Q. What statistical models are robust for analyzing its role in seed stratification and germination inhibition?

  • Approach : Multivariate analysis (e.g., OPLS-DA) identifies cis-11-octadecenoic acid methyl ester as a key differential metabolite in P. hexandrum seeds. Pair with germination inhibition assays (e.g., rapeseed bioassays) to correlate lipid content with allelopathic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl cis-11-octadecenoate
Reactant of Route 2
Reactant of Route 2
Methyl cis-11-octadecenoate

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